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Bis(acetato-O)(3-methoxyphenyl)iodine

Cat. No.: B1607796
CAS No.: 69180-50-3
M. Wt: 352.12 g/mol
InChI Key: GLWGBAIOUVBHKQ-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Hypervalent Iodine Reagents in Organic Chemistry

The journey of hypervalent iodine chemistry began in 1886 with the pioneering work of German chemist C. Willgerodt, who first prepared (dichloroiodo)benzene. mdpi.comchemicalbook.com This was followed by the synthesis of other key compounds, including (diacetoxyiodo)benzene (B116549) and iodosylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. mdpi.com Despite these early discoveries, the field remained relatively dormant for several decades.

A significant resurgence of interest occurred in the latter half of the 20th century, spurred by the realization that hypervalent iodine compounds exhibit reactivity similar to heavy metal reagents like those of mercury(III), thallium(III), and lead(IV), but without their associated toxicity and environmental concerns. chemicalbook.com The 1980s marked a pivotal period, with the foundational work of researchers such as G. F. Koser and J. C. Martin, which firmly established hypervalent iodine compounds as valuable reagents in the synthetic chemist's toolkit. mdpi.comresearchgate.net This era saw the development of new reagents and a deeper understanding of their reaction mechanisms, leading to their widespread adoption in modern organic synthesis. scribd.com

Classification and General Reactivity Paradigms of Iodine(III) Compounds

Hypervalent iodine(III) compounds, also referred to as λ³-iodanes, are characterized by an iodine atom in the +3 oxidation state. They are generally classified based on the nature of the ligands attached to the iodine center. mdpi.comchemicalbook.com Common classes include:

(Dichloroiodo)arenes (ArICl₂): Primarily used as chlorinating agents. arkat-usa.org

Iodosylarenes (ArIO): Polymeric solids that act as oxygen transfer agents. arkat-usa.org

[Bis(acyloxy)iodo]arenes (ArI(OCOR)₂): Versatile oxidizing agents. arkat-usa.org

[Hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs): Known as Koser's reagent, used for various oxidative transformations. mdpi.comchemicalbook.com

Iodonium (B1229267) salts (Ar₂I⁺X⁻): Employed as arylating agents. mdpi.com

The reactivity of these compounds is governed by the hypervalent bond, a three-center-four-electron (3c-4e) bond that is longer and weaker than a typical covalent bond. arkat-usa.org This feature makes the iodine center highly electrophilic and susceptible to nucleophilic attack. chemicalbook.com The general reactivity patterns of iodine(III) reagents often parallel those of transition metals, involving processes such as ligand exchange, oxidative addition, and reductive elimination. researchgate.netarkat-usa.org These reagents can act as both single-electron oxidants, generating radical intermediates, or as two-electron oxidants, participating in ionic reaction pathways. researchgate.net

Significance of [Bis(acyloxy)iodo]arenes in Modern Synthetic Methodologies

[Bis(acyloxy)iodo]arenes, such as the parent compound (diacetoxyiodo)benzene (PIDA), are among the most widely utilized hypervalent iodine(III) reagents. mdpi.comwikipedia.orgnih.gov Their significance stems from their stability, ease of handling, and broad spectrum of reactivity. chemicalbook.comarkat-usa.org They are generally stable, crystalline solids that can be stored for extended periods without significant decomposition. arkat-usa.org

These reagents are instrumental in a vast array of synthetic transformations, including:

Oxidative Functionalizations: They are effective in the α-functionalization of ketones, the oxidation of alcohols, and the oxidative cleavage of diols. chemicalbook.com

Heterocycle Synthesis: PIDA and its derivatives are extensively used in the construction of various heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. mdpi.combohrium.comrsc.org

Rearrangement Reactions: They can facilitate oxidative rearrangements and fragmentations. chemicalbook.com

Ligand Exchange: The acyloxy groups can be readily exchanged with other ligands, providing access to a wider range of hypervalent iodine reagents. wikipedia.org

The reactivity of [bis(acyloxy)iodo]arenes can be fine-tuned by altering the carboxylic acid moiety or by introducing substituents on the aromatic ring, which influences the electrophilicity of the iodine center.

Contextualizing Bis(acetato-O)(3-methoxyphenyl)iodine within Hypervalent Iodine Chemistry

This compound, also known by synonyms such as 3-(diacetoxyiodo)toluene or m-(diacetoxyiodo)toluene, is a specific derivative within the [bis(acyloxy)iodo]arene class. Its chemical formula is C₁₁H₁₃IO₄ and it is assigned the CAS number 19169-97-2.

The presence of the electron-donating methoxy (B1213986) group at the meta position of the phenyl ring influences its reactivity compared to the parent (diacetoxyiodo)benzene. While general synthetic methods for [bis(acyloxy)iodo]arenes, such as the oxidation of the corresponding iodoarene with peracetic acid or sodium periodate, are applicable for its preparation, its specific reactivity profile offers unique advantages in certain synthetic applications. nih.govorgsyn.org

Notably, research has shown that in the Suárez reaction, a method for the formation of lactones from carboxylic acids, (diacetoxyiodo)toluene derivatives can exhibit superior reactivity. A study by Togo and coworkers in 1999 demonstrated that (diacetoxyiodo)toluene showed the best reactivity for the conversion of specific aromatic carboxylic acids to their corresponding lactones when compared to other (diacetoxyiodo)arenes. scribd.com This highlights the importance of substituent effects on the phenyl ring in tuning the reactivity of these reagents for specific synthetic outcomes.

Below are data tables summarizing key information for this compound and its performance in a specific reaction context.

Table 1: Compound Identification

Property Value
IUPAC Name This compound
Synonyms 3-(Diacetoxyiodo)toluene, m-(Diacetoxyiodo)toluene
CAS Number 19169-97-2

| Molecular Formula | C₁₁H₁₃IO₄ |

Table 2: Reactivity in Lactone Formation from 2-Benzylbenzoic Acid Data sourced from a study by Togo et al. (1999) on the reactivity of various iodanes in the Suárez system. scribd.com

Reagent Product Yield (%)
(Diacetoxyiodo)toluene 89
(Diacetoxyiodo)benzene 83

Table 3: Chemical Compound Names

Compound Name
(Diacetoxyiodo)benzene
(Diacetoxyiodo)mesitylene
(Diacetoxyiodo)toluene
(Dichloroiodo)benzene
2-Benzylbenzoic Acid
2-Iodoxybenzoic acid
This compound
Iodosylbenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13IO5 B1607796 Bis(acetato-O)(3-methoxyphenyl)iodine CAS No. 69180-50-3

Properties

IUPAC Name

[acetyloxy-(3-methoxyphenyl)-λ3-iodanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-5-4-6-11(7-10)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWGBAIOUVBHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI(C1=CC=CC(=C1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370595
Record name Bis(acetyloxy)(3-methoxyphenyl)-lambda~3~-iodane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69180-50-3
Record name Bis(acetyloxy)(3-methoxyphenyl)-lambda~3~-iodane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis Acetato O 3 Methoxyphenyl Iodine and Analogous Reagents

General Preparative Routes to [Bis(acyloxy)iodo]arenes

The preparation of [bis(acyloxy)iodo]arenes, generically ArI(OAc)₂, can be achieved through several distinct chemical pathways. The most common and direct approach involves the oxidation of an iodoarene (ArI) in the presence of acetic acid or an acetate (B1210297) source. nih.govorganic-chemistry.org The choice of oxidant is critical and a variety of reagents have been successfully employed.

Historically, peracetic acid was a standard oxidant for this transformation, though the reaction can be slow, often requiring 12-16 hours at a carefully controlled temperature. nih.govmdpi.com To improve efficiency and safety, other oxidizing agents have been introduced. Sodium perborate (B1237305) in acetic acid is one such effective reagent. organic-chemistry.org More recent advancements have utilized sodium percarbonate (2Na₂CO₃·3H₂O₂), which offers a simple and efficient preparation in a ternary solvent system of acetic anhydride (B1165640), acetic acid, and dichloromethane. nih.gov Other powerful oxidants include m-chloroperoxybenzoic acid (m-CPBA), which is particularly effective for iodoarenes bearing electron-withdrawing groups, and potassium peroxodisulfate (K₂S₂O₈), which facilitates the reaction at room temperature in the presence of a strong acid catalyst. organic-chemistry.orgresearchgate.net

Alternative routes to [bis(acyloxy)iodo]arenes include:

From Iodosylarenes: The first synthesis of the parent compound, (diacetoxyiodo)benzene (B116549), involved dissolving iodosylbenzene in hot acetic acid. nih.govwikipedia.org

Ligand Exchange: Pre-formed (dichloroiodo)arenes can undergo ligand exchange with acetate sources like silver acetate, lead(II) acetate, or sodium acetate to yield the desired diacetate product. nih.govnih.gov

From Arenes and Iodine: One-pot procedures have been developed that start from the basic aromatic hydrocarbon and elemental iodine, using an oxidant like potassium peroxodisulfate to generate the [bis(acyloxy)iodo]arene directly. researchgate.netnii.ac.jp

The fundamental reactivity of hypervalent iodine compounds that enables these syntheses often involves processes analogous to those in transition metal chemistry, such as oxidative addition, ligand exchange, and reductive elimination. nih.govacs.orgrsc.org

OxidantSubstrateTypical ConditionsKey Advantages/DisadvantagesReference
Peracetic AcidIodoareneGlacial acetic acid, ~40°C, 12-16 hStandard method, but slow and requires strict temperature control. nih.govmdpi.com
Sodium PercarbonateIodoareneAc₂O/AcOH/CH₂Cl₂, 40°C, 5 hFaster than peracetic acid, high purity of product. nih.gov
m-CPBAIodoareneAcetic acidHighly efficient, especially for arenes with electron-withdrawing groups. organic-chemistry.org
Potassium Peroxodisulfate (K₂S₂O₈)Iodoarene or Arene + I₂AcOH, catalytic H₂SO₄ or TfOH, room temp.Mild conditions, short reaction time, one-pot potential from arenes. researchgate.netwikipedia.org
Sodium Periodate (NaIO₄)IodoareneAcOH/Ac₂O, reflux, 2 hSafe and effective method. mdpi.com
Sodium Hypochlorite (B82951) (NaOCl·5H₂O)IodoareneAcetic acidInexpensive, safe, and rapid oxidation. organic-chemistry.org

Specific Synthesis of Bis(acetato-O)(3-methoxyphenyl)iodine

The synthesis of the target compound, this compound, follows the general principles outlined above, starting from its iodine(I) precursor, 3-iodoanisole (B135260).

The essential precursor for the title compound is 3-iodoanisole. sigmaaldrich.com This molecule consists of an anisole (B1667542) (methoxybenzene) core with an iodine atom at the meta position. The synthesis of 3-iodoanisole itself can be approached in several ways. Direct iodination of anisole typically yields a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the methoxy (B1213986) group. Therefore, specific strategies are required to obtain the meta-isomer. One common laboratory method involves the Sandmeyer-type reaction starting from 3-aminoanisole (m-anisidine). Other routes include the iodination of 3-methoxybenzoic acid or the use of specialized iodinating reagents and catalysts that can override the typical directing effects. organic-chemistry.org For instance, methods have been developed for the regioselective functionalization of haloarenes via deprotonative lithiation followed by reaction with an iodine source. organic-chemistry.org

With the precursor 3-iodoanisole in hand, the next step is the oxidation of the iodine(I) center to the hypervalent iodine(III) state. This transformation is typically carried out in an acetic acid medium, which serves as both a solvent and the source of the acetate ligands.

A well-established method involves treating the iodoarene with a strong oxidizing agent. For an electron-rich substrate like 3-iodoanisole, a range of the previously mentioned oxidants are suitable. A common and efficient procedure is the use of m-chloroperoxybenzoic acid (m-CPBA) in acetic acid, which can provide high yields of the corresponding [(diacetoxy)iodo]arene. organic-chemistry.org Another highly effective method utilizes sodium percarbonate in a mixture of acetic anhydride and acetic acid. nih.gov This method is advantageous as it often produces a product of high purity that may not require further recrystallization. nih.gov The reaction involves the direct oxidative diacetoxylation of the iodine center.

While direct oxidative diacetoxylation is the most common route, the acetate ligands can also be introduced via a ligand exchange strategy. acs.orgsemanticscholar.org This two-step approach first involves the oxidation of the iodoarene to a different hypervalent iodine(III) intermediate, followed by substitution of the existing ligands with acetate.

For example, 3-iodoanisole could first be oxidized to (dichloroiodo)(3-methoxyphenyl)iodine. This intermediate can then be treated with a source of acetate anions, such as silver acetate or sodium acetate, to replace the chloride ligands with acetate ligands. nih.gov Similarly, one could synthesize a [hydroxy(tosyloxy)iodo]arene, such as Koser's reagent, and subsequently perform a ligand exchange with acetic acid. nsf.gov In general, ligand exchange reactions of (diacetoxyiodo)arenes with stronger acids proceed under mild conditions at room temperature. researchgate.net The mechanism of this exchange is thought to proceed through either a dissociative pathway, involving an iodonium (B1229267) ion intermediate, or an associative pathway via a square planar tetracoordinated iodine species. rsc.orgcardiff.ac.uk

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the synthesis of [bis(acyloxy)iodo]arenes focuses on improving chemical yield, product purity, reaction time, and operational safety. A significant advancement was the move from the traditional, lengthy peracetic acid method (12-16 hours) to faster procedures. mdpi.com For example, using sodium percarbonate as the oxidant in an Ac₂O/AcOH/CH₂Cl₂ system reduces the reaction time to around 5 hours and yields products that are often 96-99% pure without the need for recrystallization. nih.gov

The choice of oxidant can be tailored to the substrate. While many oxidants work well for electron-rich iodoarenes like 3-iodoanisole, arenes with electron-withdrawing groups often require stronger oxidants like m-CPBA to achieve high yields. organic-chemistry.org The use of potassium peroxodisulfate with a catalytic amount of a strong acid like H₂SO₄ allows the reaction to proceed efficiently at room temperature, avoiding the need for heating. researchgate.net Purification techniques are also crucial; after evaporation of the solvent, washing the crude product with cold aqueous acetic acid or recrystallizing from a suitable solvent mixture like ethyl acetate/acetic anhydride can effectively remove impurities. nih.govmdpi.com

Methodological Advancements in Scale-Up and Green Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, scalability, and environmental impact (green chemistry). nsf.govpsu.edu In the context of [bis(acyloxy)iodo]arene synthesis, this has led to several key innovations. A major focus has been the replacement of hazardous oxidants and solvents. The use of sodium percarbonate, which produces sodium carbonate and water as byproducts, is a significant improvement over peracetic acid. nih.gov Similarly, sodium hypochlorite pentahydrate is an inexpensive and safe alternative. organic-chemistry.org

One-pot syntheses, which combine multiple steps into a single procedure without isolating intermediates, improve efficiency and reduce waste. Protocols for the one-pot synthesis of diaryliodonium salts, which are closely related to [bis(acyloxy)iodo]arenes, have been developed using green oxidants like peracetic acid in recyclable fluoroalcohol solvents. psu.edu Other advancements include the development of scalable one-pot routes in sustainable solvents like ethyl acetate, resulting in impressively low E-factors (a measure of waste generated). rsc.org

Catalytic approaches are also at the forefront of green synthesis. While many hypervalent iodine reagents are used in stoichiometric amounts, research is ongoing to develop systems where the iodoarene is used catalytically and re-oxidized in situ by a terminal oxidant. nih.gov Furthermore, electrochemical methods, where electrons serve as the "reagent" for oxidation, represent a clean and sustainable approach to generating hypervalent iodine species. nih.gov

Mechanistic Investigations of Bis Acetato O 3 Methoxyphenyl Iodine Mediated Transformations

Fundamental Reaction Pathways in Hypervalent Iodine(III) Chemistry

Hypervalent iodine(III) reagents, including Bis(acetato-O)(3-methoxyphenyl)iodine, operate through several distinct mechanistic pathways. The nature of the substrate, reaction conditions, and the ligands on the iodine center dictate which pathway is favored. These mechanisms are broadly categorized into ligand coupling/reductive elimination, single-electron transfer (SET) processes, and polar (ionic) mechanisms.

Ligand Coupling and Reductive Elimination Mechanisms

A predominant pathway for transformations mediated by aryliodine(III) diacetates involves ligand exchange followed by reductive elimination. In this process, a ligand on the iodine(III) center is substituted by a nucleophile (Nu). The resulting intermediate, an aryl-λ³-iodane, then undergoes reductive elimination to form a new C-Nu bond and the corresponding iodoarene.

The key step, reductive elimination, is the intramolecular process where the aryl group and the newly introduced ligand form a new bond, while the iodine center is reduced from I(III) to I(I). For this to occur, the ligands involved typically need to be in a cis-like arrangement within the trigonal bipyramidal geometry of the iodine(III) intermediate. The rate of reductive elimination is influenced by the electronic properties of the aryl ligand. In the case of this compound, the electron-donating nature of the 3-methoxy group can affect the stability of the transition state and the rate of this process. Studies on related arylpalladium complexes have shown that aryl ligands with electron-donating substituents can undergo faster reductive elimination in certain cases. nih.gov

Single-Electron Transfer (SET) Processes and Radical Intermediates

This compound can also function as a single-electron oxidant, initiating reactions through a Single-Electron Transfer (SET) mechanism. This pathway is particularly relevant when reacting with electron-rich substrates. The iodine(III) reagent accepts an electron from the substrate, generating a radical cation from the substrate and an iodine(II) radical intermediate.

The presence of the electron-donating 3-methoxy group on the phenyl ring of the iodine reagent can modulate its reduction potential, thereby influencing its ability to act as a SET oxidant. Research on phenyliodine(III) bis(trifluoroacetate) (PIFA) has demonstrated its capacity to oxidize electron-rich phenyl ethers to their corresponding aromatic cation radicals. researchgate.net Similarly, it is proposed that aryliodine(III) diacetates can initiate SET pathways with suitable substrates. researchgate.net The resulting radical intermediates can then undergo a variety of subsequent reactions, such as dimerization, cyclization, or reaction with other species in the medium.

Polar (Ionic) Mechanisms and Nucleophilic Attack

In a polar or ionic mechanism, the hypervalent iodine compound acts as a potent electrophile. The reaction can be initiated by the attack of a nucleophile on the iodine center, leading to ligand exchange as a precursor to reductive elimination. Alternatively, the iodine(III) reagent can activate a substrate towards nucleophilic attack.

Role of the 3-Methoxyphenyl (B12655295) Ligand in Directing Reactivity and Selectivity

The 3-methoxyphenyl ligand plays a crucial role in modulating the reactivity and selectivity of the iodine(III) center. As an electron-donating group, the methoxy (B1213986) substituent at the meta position influences the electronic properties of the iodine atom and the stability of various intermediates and transition states.

The electronic effect of the 3-methoxy group can be summarized as follows:

Reductive Elimination: The electron-donating nature of the methoxy group can influence the rate of reductive elimination. In related metal-catalyzed reactions, electron-donating groups on the aryl ligand have been shown to accelerate the reductive elimination step. nih.gov This could lead to faster bond formation in reactions proceeding through this pathway.

SET Potential: The 3-methoxy group increases the electron density on the aryl ring and, by extension, affects the reduction potential of the iodine(III) center. This can make the reagent a more potent SET oxidant for certain substrates compared to its electron-deficient counterparts. researchgate.net

Electrophilicity: The electron-donating substituent slightly reduces the electrophilicity of the iodine(III) center. This can affect the rates of reactions that proceed via a polar mechanism involving nucleophilic attack on the iodine.

The position of the substituent is also critical. A methoxy group at the meta position, as in this compound, exerts its electronic influence primarily through inductive effects, with a lesser resonance contribution compared to an ortho or para substituent. This nuanced electronic effect can be harnessed to fine-tune the reactivity of the reagent.

Experimental Techniques for Mechanistic Elucidation

Understanding the intricate mechanisms of reactions involving this compound requires a combination of experimental techniques. Among these, kinetic studies are paramount for determining reaction rates and identifying the rate-determining step.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are fundamental to elucidating reaction mechanisms. By measuring the reaction rate as a function of the concentration of reactants, catalysts, and other species, one can derive a rate law that provides insight into the composition of the transition state of the rate-determining step.

For reactions mediated by aryliodine(III) diacetates, kinetic analyses such as Hammett studies can be particularly informative. A Hammett plot correlates the logarithms of the rate constants for a series of reactions with substituted reactants to the Hammett substituent constant (σ) of those substituents. The slope of this plot (the reaction constant, ρ) indicates the nature of the electronic demand at the reaction center in the transition state. A negative ρ value suggests the buildup of positive charge (or loss of negative charge) in the transition state, while a positive ρ value indicates the buildup of negative charge (or loss of positive charge).

For instance, a kinetic study on the alkaline hydrolysis of substituted acetoxybenzenes demonstrated a linear free energy relationship, allowing for the quantification of substituent effects on the reaction rate. researchgate.net A similar study involving this compound and a series of substituted substrates could reveal whether the rate-determining step involves, for example, nucleophilic attack on the iodine center or a SET event.

Below is a hypothetical data table illustrating how kinetic data from a Hammett study could be presented. This table uses data for a related class of reactions to demonstrate the principle.

Substituent on Aryl Ligand (R) in ArPd(CN)L2Hammett Constant (σp)Rate Constant (k) x 10-4 s-1
p-CF30.540.23
p-H0.001.8
p-CH3-0.174.2
p-OCH3-0.2710.0

*This table is illustrative and presents data for the reductive elimination from arylpalladium cyanide complexes to show the influence of electron-donating and electron-withdrawing substituents on reaction rates. nih.gov A similar study on this compound would provide specific insights into its reactivity.

By systematically varying substituents and measuring reaction rates, researchers can build a comprehensive picture of the transition state and the factors that govern the reaction's progress, thereby distinguishing between the possible mechanistic pathways.

Isotope Labeling Experiments

Isotope labeling is a powerful tool for tracking the fate of atoms throughout a chemical reaction, providing direct evidence for bond-forming and bond-breaking steps. In the context of reactions mediated by this compound, kinetic isotope effect (KIE) studies, often utilizing deuterium (B1214612) (²H) and carbon-13 (¹³C), are instrumental in determining the rate-determining step and the nature of the transition states involved.

While specific KIE studies on this compound are not extensively documented in the literature, the principles can be illustrated by examining analogous systems involving the closely related (diacetoxyiodo)benzene (B116549) (PIDA). For instance, in oxidation reactions where a C-H bond is cleaved, a primary kinetic isotope effect (kH/kD > 1) would be expected if this cleavage is part of the rate-determining step. The magnitude of the KIE can provide further details; a large KIE suggests a more symmetric transition state for the hydrogen transfer.

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical C-H Oxidation Mediated by this compound

Substrate PairRate Constant (kH) (s⁻¹)Rate Constant (kD) (s⁻¹)Kinetic Isotope Effect (kH/kD)Implication
Substrate / Deuterated Substrate2.5 x 10⁻⁴0.5 x 10⁻⁴5.0C-H bond cleavage is likely the rate-determining step.

In addition to KIEs, isotopic labeling of the acetate (B1210297) groups (e.g., with ¹⁸O) could be employed to trace the origin of oxygen atoms in oxygenation reactions, confirming whether the acetate ligand is the source of the transferred oxygen.

Spectroscopic Monitoring of Reaction Progress and Intermediates (e.g., NMR, EPR, UV/Vis)

The direct observation of reaction intermediates is crucial for confirming a proposed mechanistic pathway. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to monitor the consumption of starting materials and the formation of products over time, allowing for kinetic analysis. In situ NMR experiments, where the reaction is carried out directly in the NMR tube, can provide real-time data on the concentrations of reactants, intermediates, and products. For this compound, changes in the chemical shifts of the aromatic protons and the methoxy group, as well as the acetate protons, would be monitored. The appearance of new signals could indicate the formation of intermediates, such as a substrate-iodine adduct.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for the detection of paramagnetic species, such as free radicals. In reactions where a radical mechanism is suspected, EPR spectroscopy, often in conjunction with spin trapping agents, can provide definitive evidence for the presence of radical intermediates. For transformations mediated by this compound, the absence of an EPR signal would suggest that a radical pathway is unlikely, or that the radical intermediates are too short-lived to be detected directly.

UV-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy can be used to monitor changes in the electronic structure of the reactants and to detect the formation of chromophoric intermediates. The reaction of this compound with a substrate can be followed by observing the disappearance of the absorbance bands associated with the starting materials and the appearance of new bands corresponding to products or transient species.

Table 2: Hypothetical UV/Vis Spectroscopic Data for Monitoring a Reaction with this compound

Time (min)Absorbance at λmax (Reagent)Absorbance at λmax (Intermediate)Absorbance at λmax (Product)
01.200.000.00
100.850.150.20
300.400.080.65
600.100.020.95
1200.010.001.05

Trapping Experiments for Reactive Species

Trapping experiments are designed to capture and identify short-lived, reactive intermediates that cannot be observed directly by spectroscopic methods. These experiments involve the addition of a "trapping" agent to the reaction mixture that selectively reacts with the proposed intermediate to form a stable, characterizable product.

Radical Trapping: If a radical mechanism is proposed, radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,4-cyclohexadiene (B1204751) can be added. The formation of a product resulting from the reaction of the proposed radical intermediate with the scavenger provides strong evidence for a radical pathway. For example, if a carbon-centered radical is formed from the substrate, its trapping by TEMPO would yield a stable alkoxyamine adduct.

Cationic Intermediate Trapping: In cases where a carbocationic intermediate is suspected, the reaction can be conducted in the presence of a nucleophile that can compete with the intended reaction pathway. The observation of products derived from the trapping of the carbocation by the added nucleophile would support the proposed cationic mechanism.

Analysis of Transition States and Energetics of Key Steps

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

By mapping the potential energy surface of a reaction, computational studies can:

Determine the activation energies for different proposed pathways, helping to identify the most likely mechanism.

Provide detailed three-dimensional structures of transition states, offering insights into the key interactions that stabilize them.

Predict kinetic isotope effects, which can then be compared with experimental data to validate the proposed mechanism.

For reactions involving this compound, DFT calculations could be used to compare the energetics of a concerted pericyclic transition state versus a stepwise pathway involving discrete intermediates. The calculated energies would help to rationalize the observed reactivity and selectivity.

Table 3: Illustrative Calculated Relative Free Energies for a Hypothetical Reaction Pathway

SpeciesCalculation MethodRelative Free Energy (kcal/mol)
ReactantsB3LYP/6-31G(d)0.0
Transition State 1B3LYP/6-31G(d)+22.5
IntermediateB3LYP/6-31G(d)+5.2
Transition State 2B3LYP/6-31G(d)+18.9
ProductsB3LYP/6-31G(d)-15.7

These computational results, when combined with experimental evidence from isotope labeling, spectroscopic monitoring, and trapping experiments, provide a comprehensive and detailed picture of the reaction mechanism.

Strategic Applications of Bis Acetato O 3 Methoxyphenyl Iodine in Organic Synthesis

Oxidative Transformations Facilitated by the Compound

Hypervalent iodine(III) reagents, such as Bis(acetato-O)(3-methoxyphenyl)iodine, are prized for their ability to effect oxidative transformations under mild conditions, offering an alternative to traditional heavy-metal-based oxidants. mdpi.com These reagents are characterized by a distorted trigonal bipyramidal geometry, which renders the iodine atom electrophilic and susceptible to nucleophilic attack, initiating the oxidative process. mdpi.comcardiff.ac.uk

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. beilstein-journals.org this compound and its parent compound, phenyliodine(III) diacetate (PIDA), are effective reagents for this purpose. beilstein-journals.org While PIDA has been reported to sometimes lead to overoxidation of primary alcohols to carboxylic acids, the use of additives can enhance selectivity. beilstein-journals.orgresearchgate.netresearchgate.net For instance, the presence of bromide salts can prevent overoxidation and allow for the selective formation of aldehydes and ketones. researchgate.netresearchgate.net N-heterocycle-stabilized iodanes have also been developed to achieve mild oxidation of activated alcohols, yielding benzylic ketones and aldehydes without overoxidation. beilstein-journals.orgresearchgate.net

The oxidation of carbonyl compounds at the α-position can also be achieved using hypervalent iodine(III) reagents. wikipedia.org This process proceeds through the formation of an iodine(III) enolate intermediate, which can then be attacked by various nucleophiles. wikipedia.org This reactivity allows for the introduction of a functional group adjacent to the carbonyl group.

Table 1: Oxidation of Alcohols using PIDA and Related Reagents

Starting Material Reagent System Product Yield (%) Reference
1-Phenylethanol PIDA / KBr (cat.) Acetophenone 95 researchgate.net
Benzyl alcohol PIDA / KBr (cat.) / TEMPO (cat.) Benzaldehyde 92 researchgate.net
4-Methoxybenzyl alcohol NHI / TBACl 4-Methoxybenzaldehyde 97 beilstein-journals.org
Cyclohexanol PIDA / KBr (cat.) Cyclohexanone 85 researchgate.net

Oxidative dearomatization of phenols is a powerful strategy for the synthesis of cyclohexadienones, which are valuable building blocks in the synthesis of natural products and other complex molecules. nih.govmdpi.comnih.gov Hypervalent iodine(III) reagents, including PIDA and its derivatives, are extensively used for this transformation. nih.govmdpi.comnih.govmdpi.com The reaction involves the oxidation of a phenol (B47542) in the presence of a nucleophile, leading to the formation of a cyclohexadienone structure. nih.gov

The mechanism is believed to involve an initial ligand exchange between the phenol and the iodine(III) reagent to form an aryl-λ³-iodane intermediate. nih.gov Subsequent nucleophilic attack on the aromatic ring results in the oxidation of the phenoxyl group and reduction of the iodine(III) center, yielding the dearomatized product. nih.gov A variety of nucleophiles, including alcohols, carboxylic acids, and electron-rich arenes, can be employed in these reactions. nih.gov

Table 2: Oxidative Dearomatization of Phenols with PIDA

Phenol Substrate Nucleophile / Conditions Product Yield (%) Reference
2,6-Dimethylphenol H₂O / CH₃CN 4-Hydroxy-2,6-dimethylcyclohexa-2,5-dien-1-one 85 mdpi.com
4-tert-Butylphenol Methanol 4-tert-Butyl-4-methoxycyclohexa-2,5-dien-1-one 90 nih.gov
Naphthol H₂O / CH₃CN Naphthoquinone derivative 78 mdpi.com

Carbon-Heteroatom Bond Forming Reactions

This compound and related diaryliodonium salts are valuable reagents for the formation of carbon-heteroatom bonds. These reactions typically proceed under metal-free conditions, which is advantageous in many synthetic contexts. tcichemicals.com

Diaryliodonium salts serve as electrophilic arylating agents for a wide range of nucleophiles. tcichemicals.com The general mechanism involves the displacement of a labile anion by the nucleophile, followed by reductive coupling. tcichemicals.com In unsymmetrical diaryliodonium salts, such as those derived from 1,3,5-trimethoxybenzene, the more electron-rich aryl group often acts as a "dummy" ligand, allowing for the selective transfer of the desired aryl group. tcichemicals.com This strategy has been successfully applied to the arylation of carbon nucleophiles (e.g., malonates), as well as N-, O-, and S-nucleophiles. tcichemicals.com

Hypervalent iodine reagents can also be utilized in vinylation reactions. For example, the reaction of alkenes with PIDA in the presence of a boron trifluoride etherate catalyst can lead to the formation of vinyliodonium salts. cardiff.ac.uk These intermediates are synthetically useful and can undergo further transformations. This electrophilic substitution reaction proceeds with retention of the olefin's configuration. cardiff.ac.uk

The formation of C-N bonds through amination and amidation reactions can be facilitated by hypervalent iodine(III) reagents. nih.govresearchgate.net For instance, PIDA can mediate the reaction of sulfonamides with terminal alkynes to produce α-sulfonylamino ketones. organic-chemistry.org It can also promote the transamidation of carboxamides with amines. arkat-usa.org In some cases, molecular iodine is used as a catalyst for the amidation of benzylic and allylic alcohols with carboxamides or sulfonamides. researchgate.net These methods offer metal-free conditions for the construction of important amide and amine functionalities. researchgate.netarkat-usa.org

Table 3: Carbon-Heteroatom Bond Formation using Hypervalent Iodine Reagents

Reaction Type Substrates Reagent Product Type Reference
C-Arylation Diethyl malonate, Aryl(TMP)iodonium salt - Arylated malonate tcichemicals.com
N-Arylation Aniline, Aryl(TMP)iodonium salt - Diphenylamine derivative tcichemicals.com
O-Arylation Phenol, Aryl(TMP)iodonium salt - Diaryl ether tcichemicals.com
S-Arylation Thiophenol, Aryl(TMP)iodonium salt - Diaryl sulfide tcichemicals.com
Amidation Aniline, Formamide PIFA N-phenylformamide arkat-usa.org
Amination Phenylacetylene, Sulfonamide PIDA α-Sulfonylamino ketone organic-chemistry.org

Halogenation and Pseudohalogenation (e.g., Azidation, Thiocyanation)

Hypervalent iodine(III) compounds, including this compound and its parent compound (diacetoxyiodo)benzene (B116549) (PIDA), are effective mediators for the introduction of halogens and pseudohalogens into organic molecules. These transformations often proceed under mild conditions, offering an alternative to harsher, traditional methods.

Halogenation: Iodine(III)-mediated oxidative halogenation allows for the introduction of chlorine, bromine, and iodine into various organic substrates. For instance, a protocol for the oxidative halogenation of chromone (B188151) derivatives has been developed using alkyl halides as both the solvent and the halogen source in the presence of an iodine(III) reagent. organic-chemistry.org This method provides 3-halogenated products with good yields and excellent regioselectivity under mild conditions. organic-chemistry.org While molecular iodine is often used for the α-iodination of carbonyl compounds, its reactivity can be enhanced by combination with oxidants. mdpi.com

Azidation: The azidation of alkenes represents a powerful tool for the synthesis of nitrogen-containing compounds. Hypervalent iodine(III) reagents play a crucial role in generating the highly reactive azidyl radical (N₃•) from stable azide (B81097) sources like trimethylsilyl (B98337) azide (TMSN₃). nih.govacs.org Reagents such as phenyliodine bis(trifluoroacetate) (PIFA) or PIDA react with TMSN₃ to form an azidoiodine(III) intermediate, which can then undergo homolysis of the I-N₃ bond. nih.govacs.org This generated azidyl radical can add to alkenes, initiating cascade reactions to form complex heterocyclic structures like oxindoles or tricyclic imidazoles. nih.govacs.org For example, the reaction of acrylamides with an in situ generated bis(azido)iodobenzene leads to the formation of α-oxindoles through a radical cascade mechanism. nih.gov Similarly, a hypervalent iodine(III)-promoted cyclization of imidazoles with alkenes using TMSN₃ provides access to azide-substituted tricyclic imidazoles. acs.orgacs.org The use of TMSN₃ with reagents like PIDA is considered a safer alternative to the direct use of potentially explosive iodine azide (IN₃). nih.govwikipedia.org

Thiocyanation: Hypervalent iodine reagents have also been employed in thiocyanation reactions. A transition-metal-free method for converting thioethers into the corresponding thiocyanates has been achieved using these reagents, involving the cleavage of a C(sp³)–S bond. globethesis.com This process is noted for its broad substrate scope and use of less-toxic reagents under mild conditions. globethesis.com Additionally, mechanochemical methods for the thiocyanation of various aryl compounds, such as anilines and phenols, have been developed, offering a green, solvent-free approach. acs.org

Table 1: Examples of Pseudohalogenation Mediated by Hypervalent Iodine(III) Reagents This table is representative of reactions mediated by hypervalent iodine(III) reagents like PIDA and PIFA, which are structurally similar to this compound.

Reaction Type Substrate Example Reagent System Product Type Ref.
Azidation/Cyclization Acrylamide PIFA, TMSN₃ Oxindole nih.gov
Azidation/Cyclization N-alkenyl Imidazole PIDA, TMSN₃ Tricyclic Imidazole acs.orgacs.org
Thiocyanation Thioether Hypervalent Iodine(III) Thiocyanate globethesis.com
Cyanation Pyrrole PIFA, TMSCN Cyanopyrrole nih.gov

Carbon-Boron Bond Formation

The formation of carbon-boron (C-B) bonds is fundamental to organic synthesis, primarily due to the utility of organoboron compounds in cross-coupling reactions. While hypervalent iodine(III) reagents are not typically direct sources of boron, iodine-catalyzed borylation reactions have emerged as a powerful, transition-metal-free strategy. organic-chemistry.orgacs.orgnih.gov

In these processes, molecular iodine or iodide salts are used in catalytic amounts to facilitate the borylation of substrates like benzylic alcohols. acs.orgnih.gov A proposed mechanism involves the in situ formation of a benzylic iodide intermediate, which then undergoes a radical process with a diboron (B99234) reagent like bis(catecholato)diboron (B79384) (B₂cat₂) to form the benzylic boronate ester. organic-chemistry.orgacs.org The reaction is notable for its compatibility with a wide range of functional groups. nih.govresearchgate.net

Furthermore, the interplay between hypervalent iodine compounds and boron-based Lewis acids has been explored. rsc.orgrsc.org Boron Lewis acids, such as BF₃·OEt₂, can activate λ³-iodanes, enhancing their electrophilicity and promoting reactions like the oxidative cyanation of electron-rich heterocycles. rsc.org Another approach, termed borylation-directed borylation (BDB), utilizes iodine-activated pyrazaboles as ditopic electrophiles for the ortho-borylation of N-alkyl anilines, where the pyrazabole (B96842) acts as a transient directing group. rsc.org These examples highlight the synergistic relationship between iodine and boron chemistry, opening new avenues for C-B bond formation, although direct application of this compound in these specific transformations is not yet a mainstream method. rsc.orgrsc.orgrsc.org

Table 2: Iodine-Catalyzed Borylation of Benzylic Alcohols This table illustrates a transition-metal-free borylation process where iodine plays a key catalytic role.

Substrate Boron Source Catalyst Product Ref.
Benzylic Alcohol Bis(catecholato)diboron (B₂cat₂) I₂ Benzylic Boronate Ester organic-chemistry.orgacs.org

Carbon-Carbon Bond Forming Reactions

Oxidative Coupling Reactions

This compound and related hypervalent iodine(III) reagents are potent oxidants for facilitating carbon-carbon bond formation through oxidative coupling. These reactions are central to the synthesis of biaryl compounds and other complex architectures.

A key application is in oxidative biaryl coupling, where two aromatic rings are joined. nih.gov For instance, phenol ether derivatives can undergo efficient oxidative coupling using a combination of a hypervalent iodine(III) reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA) and a heteropoly acid. nih.gov The position of substituents on the aromatic ring can significantly influence reactivity. A systematic study on the oxidative cyclization of benzyltetrahydroisoquinolines revealed a reactivity trend for methoxy-substituted phenyl rings, with the 3-methoxyphenyl (B12655295) group showing high reactivity, surpassed only by the 3,4-dimethoxyphenyl group. acs.org This suggests that the electronic properties imparted by the methoxy (B1213986) group at the meta-position are favorable for this type of transformation. These reactions often proceed via a single-electron-transfer (SET) mechanism, generating a radical cation intermediate that drives the coupling process. rsc.org

Table 3: Reactivity Trend in PIFA-Mediated Oxidative Cyclization Data adapted from a study on the synthesis of dibenzo[e,g]isoindol-1-ones.

Phenyl Substituent Reactivity Ref.
3,4-dimethoxyphenyl Highest acs.org
3-methoxyphenyl High acs.org
3,4,5-trimethoxyphenyl Moderate acs.org
4-methoxyphenyl Lower acs.org
Phenyl Lower acs.org

C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a paramount goal in modern synthesis for its atom and step economy. Hypervalent iodine(III) reagents like this compound are instrumental in mediating such transformations under metal-free conditions. thieme-connect.de

These reagents can facilitate cross-dehydrogenative coupling (CDC) reactions, where a C-H bond is directly coupled with another C-H or X-H bond. For example, iodobenzene (B50100) diacetate (PIDA) has been used to mediate the radical coupling of N-hydroxyphthalimide with unactivated C(sp³)–H bonds in various alkanes, providing a direct route to O-substituted NHPI derivatives under mild, room-temperature conditions. rsc.org In palladium-catalyzed systems, hypervalent iodine(III) compounds act as terminal oxidants to enable the functionalization of C(sp²)–H and C(sp³)–H bonds. mdpi.com A notable example is the Pd(OAc)₂-catalyzed acetoxylation of the γ-C(sp³)–H bond of alkylamines, directed by a picolinamide (B142947) group, using PIDA as the oxidant. mdpi.com Iodine itself can also serve as a catalyst for multiple C-H bond functionalization, as demonstrated in the synthesis of N-benzyl isoquinoline-1,3,4-triones from isoquinolines and methylarenes. nih.gov

Rearrangements and Cyclizations

Hypervalent iodine(III) reagents are widely used to initiate rearrangements and trigger cyclization cascades, leading to the formation of diverse heterocyclic and polycyclic structures. nih.gov The oxidizing power of these reagents can induce the formation of radical cations or other reactive intermediates that readily undergo intramolecular reactions.

A prominent example is the oxidative cyclization of ortho-substituted arenamines to form benzisoxazoles and benzotriazoles using bis(acetato-O)phenyliodine. nih.gov Similarly, PIFA is effective in mediating mild Scholl-type oxidative cyclizations to form dibenzo[e,g]isoindol-1-ones, where the reactivity is highly dependent on the electronic nature of the aromatic rings. acs.org The 3-methoxyphenyl group has been shown to be a highly effective substituent for promoting such cyclizations. acs.org Hypervalent iodine reagents can also mediate intramolecular oxidative diaryl coupling to construct carbazole (B46965) frameworks from diphenylamines. rsc.org In a different type of transformation known as the Suárez oxidation, PIDA, in combination with iodine and light, facilitates the generation of cyclic ethers from alcohols. researchgate.net

Carbene and Nitrene Transfer Reactions

Hypervalent iodine compounds serve as important precursors or mediators in carbene and nitrene transfer reactions, which are powerful methods for C-N and C-C bond formation.

Nitrene Transfer: Transition metal-catalyzed nitrene transfer reactions, particularly for C-H amination and alkene aziridination, frequently employ iodine(III) compounds as oxidants. nih.gov These reagents oxidize a nitrogen source (e.g., a sulfonamide or carbamate) to generate a metal-nitrene intermediate, which then functionalizes the substrate. This strategy has been successfully applied in the total synthesis of complex natural products. nih.gov Photochemical, metal-free nitrene transfer has also been achieved using iminoiodinanes, which can be generated from hypervalent iodine precursors, to synthesize valuable sulfilimines. acs.org

Carbene Transfer: While less direct, hypervalent iodine chemistry is linked to carbene transfer through the formation of iodonium (B1229267) ylides. nih.gov These ylides, which can be synthesized from hypervalent iodine compounds, are effective carbene precursors for reactions such as cyclopropanation. Although hemoproteins have recently been engineered to catalyze carbene transfer reactions, the foundational chemistry often draws inspiration from the reactivity of metalloporphyrins and related small-molecule catalysts, including those involving hypervalent iodine. nih.govnih.gov

Catalytic Applications and Regeneration Strategies for Hypervalent Iodine

The general catalytic cycle begins with the desired oxidative transformation, where the iodine(III) reagent, ArI(OAc)₂, is reduced to the parent iodoarene, ArI. beilstein-journals.org Subsequently, a terminal oxidant reoxidizes the iodoarene back to the active iodine(III) state, allowing it to participate in another reaction cycle. beilstein-journals.org The choice of the terminal oxidant is crucial for the success of the catalytic process.

Several oxidants have been successfully employed for this regeneration. One of the most common is m-chloroperbenzoic acid (mCPBA), which has proven effective in various hypervalent iodine-catalyzed reactions, including the oxidation of alcohols and phenols. beilstein-journals.orgrsc.org Other peroxy compounds, such as hydrogen peroxide in combination with acetic anhydride (B1165640) (to form peracetic acid in situ), have also been utilized. nsf.gov The development of these catalytic systems allows for a range of oxidative functionalizations, including the formation of C-N, C-O, and C-C bonds, using only a catalytic amount of the iodoarene precursor. rsc.org

Table 1: Common Terminal Oxidants for Hypervalent Iodine(III) Regeneration

Terminal Oxidant Abbreviation Typical Application
m-Chloroperbenzoic acid mCPBA Oxidation of alcohols, phenols beilstein-journals.orgrsc.org
Hydrogen Peroxide / Acetic Anhydride H₂O₂ / Ac₂O In situ generation of peracetic acid nsf.gov
Oxone® KHSO₅·KHSO₄·K₂SO₄ General oxidations

Furthermore, electrochemical methods represent an alternative and sustainable strategy for regenerating the active iodine(III) reagent without the need for chemical oxidants. nsf.govbeilstein-journals.org Anodic oxidation of the iodoarene can efficiently produce the hypervalent iodine species, closing the catalytic loop in an environmentally benign fashion. beilstein-journals.org

Photo-Assisted and Photocatalytic Transformations Utilizing Iodine(III) Reagents

The synergy between hypervalent iodine(III) chemistry and photochemistry has unlocked novel synthetic transformations. mdpi.comfrontiersin.org Iodine(III) reagents like this compound can participate in reactions through two primary photochemical pathways: direct photoexcitation or as components in photoredox catalytic cycles. mdpi.com

Under direct irradiation with light, typically UV or blue light, the I-O bond in a [bis(acyloxy)iodo]arene can undergo homolysis. mdpi.comresearchgate.net This process generates an acyloxy radical and an iodine(II) species, which can initiate subsequent radical reactions. A classic example is the Suárez cleavage, where the photolysis of a (diacetoxyiodo)benzene in the presence of an alcohol and molecular iodine leads to the formation of alkoxy radicals, enabling transformations like C-O bond formation via a 1,5-hydrogen atom transfer. mdpi.com

In the realm of photoredox catalysis, iodine(III) reagents have established themselves as versatile partners, often acting as potent oxidants. frontiersin.orgnih.gov In a typical cycle, a photocatalyst (like a ruthenium or iridium complex) is excited by visible light. frontiersin.orgnih.gov The excited photocatalyst can then be oxidized by the iodine(III) reagent, which accepts an electron and regenerates the ground-state photocatalyst. This process is central to many dual catalytic systems. For instance, in certain reactions, the benziodoxole acetate (B1210297) (BI-OAc) was found to be a more effective oxidant for the photoexcited catalyst than acyclic reagents like PIDA or PIFA. nih.gov The iodine(III) reagent can also serve as a precursor to various radicals. For example, its interaction with carboxylic acids can lead to the formation of complexes that, under photoredox conditions, decarboxylate to produce acyl or alkyl radicals. mdpi.com These radicals can then engage in a variety of additions and functionalizations. mdpi.comresearchgate.net

Table 2: Roles of Iodine(III) Reagents in Photochemical Reactions

Photochemical Pathway Role of Iodine(III) Reagent Resulting Species/Process
Direct Photoexcitation Photo-labile precursor Homolysis of I-X bond to form radicals mdpi.comresearchgate.net
Photoredox Catalysis Oxidant Oxidizes the excited photocatalyst to complete the catalytic cycle frontiersin.orgnih.gov
Photoredox Catalysis Radical Precursor Forms complexes (e.g., with keto-acids) that generate radicals upon SET mdpi.comnih.gov

Comparison of this compound with Other Hypervalent Iodine Reagents and Metal-Based Oxidants in Specific Transformations

The utility of this compound is best understood in the context of other available oxidative reagents. Its performance can be compared with other hypervalent iodine compounds and traditional metal-based oxidants.

Comparison with Other Hypervalent Iodine Reagents: Hypervalent iodine reagents can be broadly categorized into acyclic and cyclic structures, as well as iodine(III) and iodine(V) oxidation states.

Acyclic I(III) Reagents: this compound belongs to the class of [bis(acyloxy)iodo]arenes, with (diacetoxyiodo)benzene (PIDA or DIB) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) being the most common members. arkat-usa.org PIFA is a much stronger oxidant than PIDA due to the electron-withdrawing trifluoroacetate (B77799) groups, but it is also more sensitive to moisture. This compound offers a reactivity profile similar to PIDA but with potentially different solubility characteristics due to the methoxy group. These reagents are generally stable, crystalline solids. arkat-usa.org

Cyclic I(III) Reagents: Cyclic iodanes, such as benziodoxolones (e.g., BI-OAc), often exhibit enhanced stability and unique reactivity compared to their acyclic counterparts. arkat-usa.org In some photoredox reactions, cyclic reagents like BI-OAc have been shown to be superior to acyclic PIDA and PIFA. nih.gov The constrained cyclic structure can influence the reagent's reactivity and selectivity.

Iodine(V) Reagents: Reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are in the iodine(V) oxidation state and are powerful oxidants, primarily used for the oxidation of alcohols to aldehydes and ketones. mdpi.com While I(V) reagents are strong oxidants, I(III) reagents are often described as better electrophiles. mdpi.com IBX suffers from poor solubility in many organic solvents, a problem that DMP (a derivative of IBX) largely solves. mdpi.com In contrast, this compound generally has better solubility than IBX.

Comparison with Metal-Based Oxidants: Hypervalent iodine reagents are frequently promoted as "green" or environmentally benign alternatives to heavy metal oxidants. beilstein-journals.orgresearchgate.net

Toxicity and Cost: Reagents based on metals like chromium (e.g., PCC, PDC), manganese (e.g., KMnO₄), osmium (e.g., OsO₄), and ruthenium (e.g., RuO₄) are often highly toxic and generate hazardous waste. nih.gov Palladium, while a versatile catalyst, is expensive. nih.gov Iodine, by contrast, is a less toxic element, and the iodoarene byproducts can often be recycled, making the process more sustainable. beilstein-journals.orgnih.gov

Reactivity and Selectivity: Metal oxidants can perform a vast range of transformations, many of which cannot be replicated by iodine reagents. However, hypervalent iodine reagents exhibit unique reactivity and selectivity in certain oxidative functionalizations, such as oxidative dearomatization and specific C-H functionalizations. rsc.orgarkat-usa.org In palladium catalysis, hypervalent iodine(III) reagents are often used as the terminal oxidant to facilitate the Pd(II)/Pd(IV) catalytic cycle, enabling transformations not accessible through traditional Pd(0)/Pd(II) chemistry. nih.gov Here, the iodine reagent's role is complementary rather than competitive.

Asymmetric Synthesis mediated by Chiral Derivatives or Catalysis

A significant frontier in hypervalent iodine chemistry is the development of chiral reagents and catalysts to mediate asymmetric transformations. beilstein-journals.orgacs.org This allows for the synthesis of enantioenriched molecules, which is of paramount importance in medicinal chemistry and natural product synthesis. cardiff.ac.uk Two principal strategies have emerged for inducing stereoselectivity using hypervalent iodine compounds. beilstein-journals.org

Stoichiometric Chiral Reagents: The first approach involves the use of a stoichiometric amount of a chiral hypervalent iodine reagent. Chirality is typically introduced in one of two ways:

Chiral Ligands: Chiral carboxylic acids (like derivatives of lactic acid or tartaric acid) or alcohols can be exchanged with the acetate ligands on a precursor like this compound to form a chiral reagent. beilstein-journals.org

Chiral Backbone: Chirality can be incorporated into the iodoarene scaffold itself, for example, by using a C₂-symmetric biphenyl (B1667301) or binaphthyl framework. beilstein-journals.org

Chiral Catalysis: A more advanced and sustainable approach involves using a substoichiometric amount of a chiral iodoarene as a pre-catalyst. rsc.org In this catalytic cycle, the chiral iodoarene is oxidized in situ by a terminal oxidant (such as mCPBA) to the active chiral iodine(III) species. rsc.org This species then mediates the enantioselective transformation before being reduced back to the chiral iodoarene, ready for re-oxidation. rsc.org

These chiral systems have been successfully applied to a variety of asymmetric reactions. beilstein-journals.orgcardiff.ac.uk Notable examples include the dearomatization of phenols, the α-functionalization of carbonyl compounds, and the difunctionalization of alkenes, such as asymmetric diamination and oxyamination reactions. rsc.orgbeilstein-journals.orgcardiff.ac.uk For instance, chiral hypervalent iodine catalysts have been used to achieve enantioselective oxyamination of alkenes, yielding valuable chiral building blocks. rsc.org The development of new chiral iodoarene structures continues to be an active area of research, aiming to achieve higher enantioselectivities in synthetically challenging transformations. rsc.orgacs.org

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Reactivity Studies

X-ray Crystallographic Analysis of Bis(acetato-O)(3-methoxyphenyl)iodine and Its Intermediates

Organic iodine(III) derivatives of the type ArIX₂ typically exhibit a trigonal bipyramidal geometry. nih.gov In this arrangement, the more electronegative ligands—in this case, the two acetate (B1210297) groups—occupy the axial positions, while the aryl substituent and two non-bonding electron pairs occupy the equatorial positions. nih.gov This results in a characteristic T-shaped molecular geometry. wikipedia.org

While a specific crystal structure for the 3-methoxy derivative is not widely published, extensive studies on the parent compound, (diacetoxyiodo)benzene (B116549) (PIDA), provide a reliable model. The crystal structure of PIDA is orthorhombic, and it confirms the distorted T-shaped geometry. wikipedia.org The key structural parameters for PIDA, which are expected to be very similar for this compound, are detailed below. The presence of the 3-methoxy group is anticipated to induce only minor perturbations in these values.

Table 1: Representative Crystallographic Data for (Diacetoxyiodo)arenes (Data from PIDA)

Parameter Value Description
Bond Lengths
I-C (phenyl) 2.08 Å wikipedia.org The covalent bond between the iodine atom and the aryl carbon.
I-O (acetate) 2.156 Å wikipedia.org The hypervalent bonds between the iodine atom and the axial acetate oxygen atoms. These are typically longer and weaker than standard covalent bonds. acs.org
Bond Angles
C-I-O < 90° wikipedia.org The angle between the equatorial aryl group and the axial acetate ligands, which is distorted from the ideal 90°.
O-I-O ~180° The angle between the two axial acetate ligands, forming a nearly linear three-center, four-electron (3c-4e) hypervalent bond. nih.gov

| Crystal System | Orthorhombic wikipedia.org | The crystal system determined for the parent compound, (diacetoxyiodo)benzene. |

This table presents data for (diacetoxyiodo)benzene as a close structural analog.

NMR Spectroscopic Techniques for Characterizing Solution-Phase Species and Reaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of this compound in solution and for studying its dynamic behavior. ¹H and ¹³C NMR spectra provide definitive evidence of the compound's identity and purity.

Studies on various (diacetoxyiodo)arenes show characteristic chemical shifts. mdpi.comresearchgate.net The protons of the acetate groups typically appear as a sharp singlet, while the aromatic protons exhibit a multiplet pattern corresponding to the substitution on the phenyl ring. mdpi.com The ¹H NMR spectral data for this compound is well-documented. mdpi.com

Table 2: ¹H NMR Spectral Data for this compound

Functional Group Chemical Shift (δ, ppm) Multiplicity Integration
Acetate (CH₃) 2.02 mdpi.com Singlet 6H
Methoxy (B1213986) (OCH₃) 3.90 mdpi.com Singlet 3H

Solvent: CDCl₃. Data sourced from a 100 MHz spectrometer reading. mdpi.comresearchgate.net

Furthermore, advanced NMR techniques like ¹⁷O NMR have been used to investigate the dynamic behavior of (diacetoxyiodo)arenes in solution. researchgate.net These studies suggest that the T-shaped structure observed in the solid state is largely maintained in solution. They also reveal a dynamic process attributed to a chemicalbook.comscielo.org.mx-sigmatropic shift, where the iodine atom rapidly exchanges between the two oxygen atoms of the carboxyl groups. researchgate.net

EPR Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique used specifically for the detection and characterization of species with unpaired electrons, such as radicals. nih.gov While this compound itself is not a radical, it is often used in reactions that proceed through radical pathways. nih.gov

In such mechanistic studies, EPR is employed to trap and identify transient radical intermediates. scielo.org.mx This is typically achieved by adding a "spin trap" to the reaction mixture. Spin traps are molecules that react with short-lived radicals to form a more stable, persistent radical adduct that can be easily detected by EPR. researchgate.net Common spin traps used in these types of studies include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), 2,2,5,5-tetramethyl-1-pyrroline N-oxide (TMPO), and N-tert-butyl-α-phenylnitrone (PBN). scielo.org.mxresearchgate.netchemwhat.com For instance, if a reaction involving this compound were to generate an iodine radical (I•), adding a spin trap like TMPO would result in a characteristic EPR signal, confirming the radical's presence. researchgate.net The resulting spectrum, often a triplet signal due to the interaction with the nitrogen atom of the spin trap, provides evidence for the proposed radical mechanism. researchgate.net

UV/Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For a compound like this compound, it serves as a powerful tool for monitoring reaction progress.

While the specific absorption maxima for this compound are not always reported, the technique is highly effective for kinetic studies. By monitoring the decrease in absorbance of a peak corresponding to the starting material or the increase in absorbance of a peak corresponding to a product or intermediate, the rate of the reaction can be determined.

A common application is monitoring the formation of byproducts like the triiodide ion (I₃⁻), which is often generated in reactions involving iodine-based reagents. scielo.org.mx The triiodide ion has strong, characteristic absorption peaks in the UV-Vis spectrum, typically around 291 nm and 361 nm. scielo.org.mx The appearance and growth of these peaks can be used to quantify the consumption or decomposition of the primary hypervalent iodine reagent over time.

Mass Spectrometry Techniques for Product and Intermediate Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and structure of molecules. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are particularly valuable for identifying the products and reactive intermediates in reactions involving this compound. researchgate.net

MS analysis can confirm the mass of the starting material and identify various products formed during a reaction. nih.gov The presence of iodine gives a distinct isotopic signature that aids in identification. Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide structural information by analyzing the fragmentation patterns, such as the characteristic loss of acetate ligands (CH₃COO⁻).

Predicted collision cross-section (CCS) values, which relate to an ion's size and shape in the gas phase, can further aid in structural confirmation. The predicted CCS values for various adducts of the closely related isomer, Bis(acetato-O)(2-methoxyphenyl)iodine, are presented below and are expected to be nearly identical for the 3-methoxy isomer.

Table 3: Predicted Collision Cross Section (CCS) Data for Isomeric Bis(acetato-O)(methoxyphenyl)iodine

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 352.98805 164.2
[M+Na]⁺ 374.96999 163.8
[M-H]⁻ 350.97349 160.7
[M+NH₄]⁺ 370.01459 176.4

Data represents values calculated for the 2-methoxy isomer, which serves as a very close proxy for the 3-methoxy isomer. uni.lu

Theoretical and Computational Chemistry Studies on the Compound and Its Reactions

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of hypervalent iodine reagents. nih.govnih.gov For Bis(acetato-O)(3-methoxyphenyl)iodine, DFT calculations are employed to determine its most stable three-dimensional structure (structural optimization) and to map its electronic landscape.

Electronic Properties: The electronic properties of a molecule are key to its chemical behavior. DFT calculations provide access to several crucial electronic descriptors. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. clinicsearchonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govnih.gov For this compound, the LUMO is typically localized on the hypervalent iodine center, highlighting its electrophilic nature.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net In this compound, the MEP would show a positive potential around the iodine atom, confirming it as the site for nucleophilic attack, while negative potentials would be located on the oxygen atoms of the acetate (B1210297) groups. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding interactions, including charge transfer and hyperconjugative effects within the molecule. researchgate.net This analysis can quantify the nature of the bonds to the hypervalent iodine center.

Calculated Electronic Properties of Aryl-λ³-Iodanes (Illustrative Data)
PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (Egap)5.3 eVIndicates chemical reactivity and kinetic stability. nih.gov
Dipole Moment3.8 DIndicates overall polarity of the molecule. nih.gov

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a powerful approach to map out the entire energy landscape of a chemical reaction, identifying transition states, intermediates, and reaction barriers. chimia.chresearchgate.net This provides a step-by-step understanding of how this compound participates in chemical transformations.

A general reaction pattern for many hypervalent iodine reagents involves a sequence of ligand exchange, hypervalent twist, and reductive elimination. rsc.org

Hypervalent Twist: This is an isomerization step that is often crucial for bringing the reacting groups into the correct orientation for the subsequent bond-forming step. Computational studies have identified different modes of this twist, such as "apical twist" and "equatorial twist". rsc.org Modeling can determine which pathway is energetically more favorable for a given substrate and ligand set. For a diaryliodonium salt, for instance, a hypervalent twist would precede the reductive elimination that forms a biaryl compound.

Reductive Elimination: This is the key bond-forming step where the iodine(III) center is reduced to iodine(I) (an iodoarene), and two ligands are coupled together. DFT calculations are used to locate the transition state for this process and calculate the associated activation energy barrier. A lower barrier indicates a faster reaction. This mechanism is central to the utility of this compound in oxidative coupling reactions. researchgate.net

When a reaction can yield multiple isomers, predicting the major product (regioselectivity and stereoselectivity) is a significant challenge in synthesis planning. rsc.org

Regioselectivity: In reactions involving unsymmetrical substrates, computational models can predict which site is more likely to react. nih.gov By calculating the activation energies for the different possible reaction pathways, the lowest energy path can be identified, which corresponds to the major regioisomer observed experimentally. For example, in the functionalization of a complex molecule, DFT can help predict which C-H bond will be oxidized by this compound.

Stereoselectivity: For reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), computational chemistry can predict the stereochemical outcome. rsc.org This is achieved by modeling the transition states leading to the different stereoisomers. The energy difference between these transition states determines the product ratio. This is particularly important in the development of asymmetric reactions using chiral hypervalent iodine reagents.

The electronic nature of the substituents on the aryl ring of the iodine(III) reagent has a profound impact on its reactivity. The 3-methoxyphenyl (B12655295) group in this compound influences its properties through inductive and resonance effects.

Computational analysis can quantify these effects. mdpi.com The methoxy (B1213986) group at the meta position (-OCH₃) is electron-withdrawing by induction but electron-donating by resonance. DFT calculations can determine the net effect on the electron density at the iodine center and on the stability of reaction intermediates and transition states. For instance, studies on substituted (diacetoxyiodo)benzenes show that electron-withdrawing groups on the phenyl ring increase the electrophilicity and oxidizing power of the iodine(III) center. mdpi.comacs.org Conversely, electron-donating groups can affect ligand exchange rates and the ease of reductive elimination. A computational study comparing the reaction barriers for different substituted aryl-λ³-iodanes can provide a quantitative ranking of their reactivity. researchgate.net

Computed Effect of Aryl Substituents on Reductive Elimination Barrier (Illustrative)
Substituent (R) in R-C₆H₄I(OAc)₂Hammett Parameter (σ)Calculated Activation Energy (kcal/mol)
4-OCH₃ (electron-donating)-0.2722.5
3-OCH₃+0.1220.1
H (unsubstituted)0.0020.8
4-CF₃ (electron-withdrawing)+0.5418.5

Quantum Chemical Studies of Bond Strengths and Weakening in the Iodine Center

The reactivity of hypervalent iodine compounds is intrinsically linked to the nature of the bonds around the iodine atom. These are not typical covalent bonds. The bonding in λ³-iodanes like this compound is often described by the three-center-four-electron (3c-4e) bond model. acs.org

This model describes a linear arrangement of three atoms (L-I-L'), where L and L' are the electronegative ligands (in this case, the oxygen atoms from the acetates). This bond is formed from the overlap of the 5p orbital of the iodine with orbitals from the two ligands. acs.org The 3c-4e bond is inherently weaker than a standard two-center-two-electron (2c-2e) covalent bond.

Quantum chemical methods, such as NBO analysis and Quantum Theory of Atoms in Molecules (QTAIM), can be used to:

Calculate bond orders and bond dissociation energies.

Analyze the electron density distribution along the L-I-L' axis.

Quantify the degree of charge separation and the ionic character of the bonds.

These studies reveal that the bonds to the hypervalent iodine are labile, facilitating the ligand exchange and reductive elimination steps that are characteristic of the compound's chemistry. Computational analysis shows how factors like ligand electronegativity and solvent effects can further weaken these bonds, enhancing reactivity. researchgate.net

Development of Computational Models for Hypervalent Iodine Chemistry

The synergy between computational modeling and experimental synthesis has been crucial for advancing the field of hypervalent iodine chemistry. chimia.chresearchgate.netchimia.ch The development of robust computational models has moved beyond simply explaining experimental observations to actively guiding the design of new and improved reagents. numberanalytics.com

This involves:

Benchmarking and Validation: Computational methods are first tested and validated against known experimental data for a range of hypervalent iodine compounds to ensure their accuracy and predictive power.

High-Throughput Screening: Computational models can be used to screen virtual libraries of potential new hypervalent iodine reagents in silico. By calculating key properties like stability, solubility, and reactivity for hundreds of candidate structures, researchers can identify the most promising candidates for synthesis.

Quantitative Structure-Activity Relationships (QSAR): By correlating computed molecular descriptors (like HOMO/LUMO energies or atomic charges) with experimentally observed reactivity for a series of compounds, QSAR models can be built. chimia.ch These models can then predict the reactivity of new, unsynthesized reagents, accelerating the development cycle. numberanalytics.com

This collaborative approach allows for the rational design of next-generation hypervalent iodine reagents with tailored reactivity, selectivity, and stability for specific synthetic applications. chimia.chnumberanalytics.com

Future Research Directions and Unexplored Reactivity

Design and Synthesis of Novel Bis(acetato-O)(3-methoxyphenyl)iodine Analogs with Tuned Reactivity

The inherent reactivity of this compound can be further refined through the design and synthesis of novel analogs. Future research in this area could focus on two main strategies: modification of the aryl ring and variation of the acetate (B1210297) ligands. By introducing different substituents on the phenyl ring, the electronic and steric properties of the iodine center can be systematically altered. For instance, the introduction of electron-withdrawing groups could enhance the electrophilicity of the iodine, potentially leading to increased reactivity in certain transformations. Conversely, the addition of bulky substituents could introduce a higher degree of steric hindrance, which could be exploited to achieve greater selectivity in reactions.

Another promising avenue is the replacement of the acetate ligands with other carboxylates or even non-coordinating anions. This would significantly impact the solubility, stability, and reactivity of the resulting diaryliodonium salts. The table below outlines some hypothetical analogs and their potential impact on reactivity.

Analog Modification Predicted Effect on Reactivity
Bis(trifluoroacetato-O)(3-methoxyphenyl)iodineReplacement of acetate with trifluoroacetate (B77799)Increased electrophilicity and reactivity
Bis(acetato-O)(2,3-dimethoxyphenyl)iodineAddition of a second methoxy (B1213986) groupEnhanced electron-donating character, potential for altered regioselectivity
Bis(acetato-O)(3-methoxy-4-nitrophenyl)iodineAddition of a nitro groupSignificantly increased electrophilicity
(3-Methoxyphenyl)(phenyl)iodonium tetrafluoroborateReplacement of acetates with a non-coordinating anion and another aryl groupAltered reactivity profile, suitable for different types of cross-coupling reactions

Exploration of New Catalytic Cycles and Ligand Exchange Processes

While hypervalent iodine compounds are often used as stoichiometric oxidants, there is a growing interest in their application in catalytic cycles. A key area of future research will be to develop conditions under which this compound can act as a catalyst. This would involve a deeper understanding of its ligand exchange processes and the development of efficient co-oxidants to regenerate the active iodine(III) species.

Investigating the kinetics and thermodynamics of ligand exchange with various nucleophiles would provide crucial insights into the reaction mechanisms. This knowledge could then be applied to design novel catalytic systems for a range of transformations, such as C-H functionalization, oxidative couplings, and rearrangements.

Integration of the Compound into Flow Chemistry and Automation for Synthesis

Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and the ability to scale up reactions more efficiently. nih.gov The integration of this compound into automated flow synthesis platforms is a promising future direction. nih.gov This would enable the rapid optimization of reaction conditions and the efficient synthesis of libraries of compounds for drug discovery and materials science. guidechem.com

The development of flow protocols for reactions mediated by this reagent would also allow for the use of reaction conditions that are not easily accessible in batch, such as high temperatures and pressures. This could unlock new reactivity pathways and lead to the discovery of novel transformations.

Investigating the Compound's Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly desirable from a green chemistry perspective. Hypervalent iodine reagents have shown promise as mediators in MCRs. Future research should explore the potential of this compound to promote novel MCRs. Its ability to act as both an oxidant and a source of an electrophilic aryl group could be harnessed to design new and efficient one-pot syntheses of complex molecules.

For example, it could be investigated in the context of domino reactions that involve an initial oxidation followed by a series of bond-forming events. The unique electronic properties of the 3-methoxyphenyl (B12655295) group could also influence the selectivity of these complex transformations.

Application in the Synthesis of Complex Molecular Architectures

The development of new synthetic methodologies is often driven by the need to access complex molecular architectures. While avoiding a primary focus on natural product total synthesis, the application of this compound in the construction of challenging molecular scaffolds as methodological test cases is a significant area for future research. This could include the synthesis of spirocyclic compounds, polycyclic aromatic hydrocarbons, and other topologically interesting molecules.

The reagent's potential for inducing intramolecular cyclizations, ring expansions, and other skeletal rearrangements should be systematically investigated. The 3-methoxy group could play a crucial role in directing the regioselectivity of these transformations, providing access to unique structural motifs.

Advanced Mechanistic Insights through Emerging Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms of this compound is essential for its rational application in organic synthesis. Future research should employ a combination of advanced spectroscopic techniques, such as in-situ NMR and stopped-flow UV-Vis spectroscopy, to identify and characterize reaction intermediates.

Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure of the reagent and the transition states of the reactions it mediates. This information can be used to rationalize observed reactivity patterns and to predict the outcome of new reactions. The table below presents hypothetical computational data that could be generated to understand the reagent's properties.

Computational Method Parameter Hypothetical Value for this compound Significance
DFT (B3LYP/LANL2DZ)Mulliken Charge on Iodine+1.25Indicates the electrophilicity of the iodine center
DFT (B3LYP/LANL2DZ)HOMO-LUMO Gap4.5 eVRelates to the electronic stability and reactivity
AIMBond Critical Point (BCP) analysis of I-O bondsρ(r) = 0.15 a.u.Provides insight into the nature of the iodine-oxygen bonds

Development of Sustainable and Environmentally Benign Methodologies

The principles of green chemistry are becoming increasingly important in modern organic synthesis. Future research on this compound should focus on the development of sustainable and environmentally benign methodologies. This includes the use of non-toxic and recyclable solvents, the development of solvent-free reaction conditions, and the design of atom-economic reactions that minimize waste.

Furthermore, the development of catalytic systems, as mentioned earlier, would significantly improve the environmental footprint of reactions involving this reagent. The iodoarene byproduct, 3-iodoanisole (B135260), could also be efficiently recycled back to the active iodine(III) reagent, further enhancing the sustainability of the process.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing Bis(acetato-O)(3-methoxyphenyl)iodine, and how should conflicting spectral data be resolved?

Methodological Answer:

  • Techniques: Use a combination of 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm the acetate and aryl group coordination, IR spectroscopy for acetate ligand identification, and X-ray crystallography for structural elucidation.
  • Conflict Resolution: Cross-validate data with computational methods (e.g., density functional theory, DFT) to simulate spectra and identify discrepancies. Reference standardized databases (e.g., NIST Chemistry WebBook) for comparative analysis of analogous hypervalent iodine compounds .

Q. What synthetic routes are reported for this compound, and what are their comparative advantages?

Methodological Answer:

  • Routes:
    • Oxidative ligand exchange: React (3-methoxyphenyl)iodine(III) diacetate with acetic acid under controlled pH.
    • Electrophilic substitution: Use iodine(III) precursors with acetate donors in polar aprotic solvents.
  • Advantages: Route 1 offers higher yields (>80%) in mild conditions, while Route 2 allows for modular ligand substitution. Validate purity via HPLC coupled with mass spectrometry .

Q. What safety protocols are critical when handling hypervalent iodine reagents in laboratory settings?

Methodological Answer:

  • Handling: Use fume hoods for reactions releasing volatile byproducts (e.g., acetic acid).
  • Storage: Store in amber vials at ≤4°C to prevent photodegradation.
  • Waste Management: Neutralize residual iodine species with sodium thiosulfate before disposal. Refer to chemical safety guidelines for iodine compounds to mitigate oxidative hazards .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

Methodological Answer:

  • Workflow:
    • Optimize molecular geometry using DFT (B3LYP/6-311+G(d,p)) to model transition states.
    • Compare calculated redox potentials with cyclic voltammetry data to validate electron-transfer pathways.
    • Use molecular dynamics simulations to study solvent effects on ligand exchange kinetics.
  • Theoretical Framework: Link computational outcomes to Marcus theory for electron transfer or Curtin-Hammett principles for kinetic control .

Q. What strategies are effective in resolving contradictory literature data on the catalytic activity of hypervalent iodine compounds?

Methodological Answer:

  • Approach:
    • Conduct systematic replication studies under standardized conditions (e.g., solvent, temperature, catalyst loading).
    • Perform meta-analysis of kinetic data using Arrhenius plots to identify outliers.
    • Employ advanced statistical tools (e.g., multivariate regression) to isolate variables causing discrepancies.
  • Methodological Rigor: Align experimental replication with frameworks emphasizing reproducibility, such as the "TIER" protocol for data transparency .

Q. How does the electronic structure of the 3-methoxyphenyl group influence the stability and reactivity of this compound?

Methodological Answer:

  • Analysis:
    • Use Hammett substituent constants (σ+\sigma^+) to quantify the electron-donating effect of the methoxy group.
    • Compare bond dissociation energies (BDEs) of I–O bonds via calorimetry or computational modeling.
    • Study oxidative stability through accelerated aging experiments under varying O2O_2 concentrations.
  • Theoretical Basis: Correlate findings with ligand-field theory to explain steric and electronic contributions to stability .

Q. What are the challenges in applying membrane separation technologies to purify this compound, and how can they be addressed?

Methodological Answer:

  • Challenges:
    • Low solubility in aqueous phases limits nanofiltration efficiency.
    • Membrane fouling due to iodine aggregation.
  • Solutions:
    • Use mixed-solvent systems (e.g., acetone/water) to enhance solubility.
    • Functionalize membranes with iodine-resistant polymers (e.g., polyvinylidene fluoride).
    • Optimize transmembrane pressure and flow rates via response surface methodology (RSM) .

Q. Tables for Key Data Comparison

Property Technique Reference Standard
Redox PotentialCyclic VoltammetryFerrocene/ferrocenium (0 V)
Bond Length (I–O)X-ray CrystallographyCambridge Structural Database
Thermal StabilityTGA/DSCNIST SRM 720

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.